(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile
Description
(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile is an organosilicon-acetonitrile hybrid compound characterized by a 3,4-dichlorophenyl group attached to a trimethylsilanyloxy-substituted acetonitrile backbone. The trimethylsilanyloxy (TMS-O) moiety enhances steric bulk and lipophilicity compared to simpler acetonitrile derivatives. The TMS group is often introduced via silylation to improve stability or modulate reactivity in organic synthesis or pharmaceutical applications.
Properties
CAS No. |
95392-03-3 |
|---|---|
Molecular Formula |
C11H13Cl2NOSi |
Molecular Weight |
274.21 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-11(7-14)8-4-5-9(12)10(13)6-8/h4-6,11H,1-3H3 |
InChI Key |
XIWMJWQCARVYKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile typically involves the reaction of 3,4-dichlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
3,4-Dichlorophenylacetonitrile+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)-trimethylsilanyloxy-acetonitrile involves its interaction with specific molecular targets. The trimethylsilanyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dichlorophenyl group can interact with various enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Dichlorophenylacetonitrile Derivatives
Key structural analogs include:
Key Findings :
- Substituent Position: The 3,4-dichloro substitution in the target compound vs. 2,4-dichloro in CAS 140-53-4 leads to distinct electronic and steric profiles.
- Functional Group Impact : The TMS-O group in the target compound significantly increases molecular weight (~265 vs. ~190 for simpler analogs) and reduces polarity, likely improving membrane permeability in biological systems compared to unmodified acetonitriles .
Comparison with Methoxy and Non-Chlorinated Analogs
Key differences include:
- Electronic Effects : Methoxy groups are electron-donating, reducing the electrophilicity of the nitrile group compared to electron-withdrawing Cl substituents.
- Solubility: Methoxy derivatives exhibit high solubility in alcohols and ethers, whereas the TMS-O group in the target compound may shift solubility toward non-polar solvents .
Dichlorophenyl-Containing Compounds in Pharmacology
- Di-Substituted Ureas (e.g., BTdCPU, NCPdCPU): These 3,4-dichlorophenyl urea derivatives exhibit growth inhibition via kinase modulation . The TMS-O-acetonitrile group in the target compound may alter binding kinetics compared to urea-based pharmacophores.
- Sigma Receptor Ligands (e.g., BD 1008, BD 1047): These 3,4-dichlorophenyl ethylamine derivatives target neurological receptors . The acetonitrile backbone in the target compound suggests divergent applications, possibly in agrochemicals or materials science due to its hybrid organic-silicon structure.
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